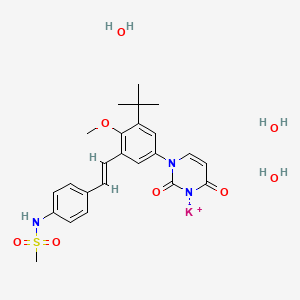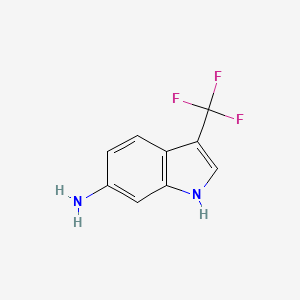
3-(trifluoromethyl)-1H-indol-6-amine
Overview
Description
The compound “3-(trifluoromethyl)-1H-indol-6-amine” likely belongs to the class of organic compounds known as trifluoromethylated anilines . These compounds are characterized by a trifluoromethyl group (-CF3) attached to an aniline group (a phenyl ring attached to an amino group). Trifluoromethylated anilines are known to be colorless liquids .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, trifluoromethylation reactions have been extensively studied. For instance, trifluoromethylpyridines can be synthesized using various reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents .Chemical Reactions Analysis
Trifluoromethylation reactions have been widely studied in organic chemistry . The trifluoromethyl group can be introduced into organic compounds through various reaction types, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Trifluoromethylated compounds are known for their unique physicochemical properties, such as enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Scientific Research Applications
Trifluoromethylation in Pharmaceutical and Agrochemical Compounds
The trifluoromethyl group, such as in 3-(trifluoromethyl)-1H-indol-6-amine, is increasingly significant in pharmaceutical and agrochemical compound design. Its ability to attract electron density enhances the properties of organic molecules, making them more applicable in these fields. The development of efficient methods for appending trifluoromethyl groups to aromatic substrates, including heterocycles, has improved yields and functional group tolerance, enabling late-stage modifications of intermediates (Cho et al., 2010).
Interaction with Nitrogen-Containing Compounds
Tris(pentafluorophenyl)boron, a strong Lewis acid, reacts with nitrogen-containing compounds including amines and indoles, producing B N coordination adducts. These adducts have applications in activating metallocene for olefin polymerization, indicating potential uses in material science (Focante et al., 2006).
Synthesis of Trifluoromethyl Indole Derivatives
Trifluoromethyl indole derivatives can be synthesized from trifluoromethyl epoxy ethers reacting with aromatic amines. This process is vital for creating compounds with potential pharmaceutical applications (Rodrigues et al., 2001).
Radical Trifluoromethylation in Organic Chemistry
The cleavage of two C(sp3)-F bonds in a CF3 group through ipso-defluorinative amination offers a novel strategy in organic synthesis. This approach yields acyclic 1,3-diamine products with monofluoroalkene moieties, useful in various organic transformations (Zeng et al., 2020).
Perfluoroalkylation of Amines
Perfluoroalkylated amines, including N-heterocycles, are synthesized using perfluoro acid anhydrides, yielding diverse chemical libraries. These compounds are potential drug candidates, showing the importance of perfluoroalkyl groups in medicinal chemistry (Kawamura et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-4-14-8-3-5(13)1-2-6(7)8/h1-4,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZOMTCMXMIYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
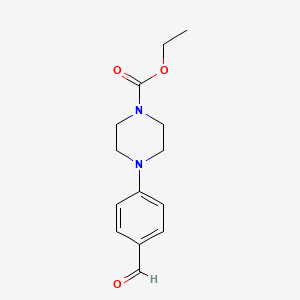
![3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3319423.png)

![Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B3319434.png)
![2-[(9-benzyl-9H-purin-6-yl)amino]ethanol](/img/structure/B3319442.png)

![3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3319445.png)
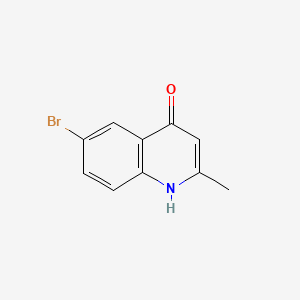

![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)
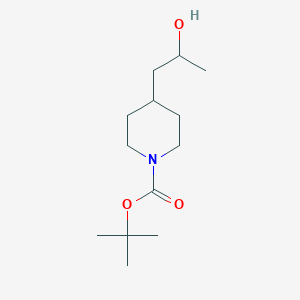
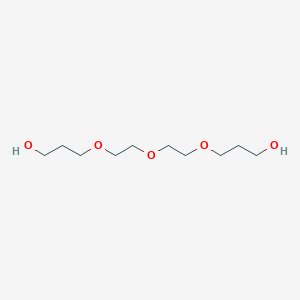
![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)
